molecular formula C11H22O7 B1673974 Hydroxy-PEG4-acid CAS No. 937188-59-5

Hydroxy-PEG4-acid

Cat. No. B1673974
M. Wt: 266.29 g/mol
InChI Key: UQWLGZFJGVEDCQ-UHFFFAOYSA-N
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Description

Hydroxy-PEG4-acid is a non-cleavable 4 unit PEG ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) and is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid .


Synthesis Analysis

The terminal carboxylic acid of Hydroxy-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This compound features a hydroxyl group at one end, which is highly reactive and can participate in various chemical reactions, such as esterification and etherification .


Molecular Structure Analysis

The molecular formula of Hydroxy-PEG4-acid is C11H22O7 . Its molecular weight is 266.29 g/mol . The IUPAC name is 3- [2- [2- [2- (2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid . The InChI is InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11 (13)14/h12H,1-10H2, (H,13,14) .


Chemical Reactions Analysis

Hydroxy-PEG4-acid is a non-cleavable 4 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Physical And Chemical Properties Analysis

Hydroxy-PEG4-acid has a molecular weight of 266.29 g/mol . Its molecular formula is C11H22O7 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 14 . The topological polar surface area is 94.4 Ų .

Scientific Research Applications

PEG-Based Hydrogel Synthesis

  • Photoreversible PEG-Based Hydrogels : Zheng et al. (2002) developed a novel photoreversible PEG-based hydrogel system using 9-Anthracenecarboxylic acid and an eight-armed PEG polymer. This hydrogel exhibited high photosensitivity and underwent rapid, reversible photo-cross-linking, which could alter its physicochemical properties like swellability and topography. This has implications for intelligent material design in biochemical and biomedical applications (Zheng et al., 2002).

Hydrolysis-Resistant Biomaterials

  • New End Group Structures of PEG for Biomaterials : Tong et al. (2011) explored the modification of PEG's hydroxyl end group to form hydrolysis-resistant biomaterials. This modification was significant for longer-term applications such as vitreous, cartilage, and nucleus pulposus replacement in biomedical engineering (Tong et al., 2011).

PEGylation in Pharmacokinetics

  • Modulating Antibody Pharmacokinetics Using PEG : Chen et al. (2011) discussed the use of hydrophilic polymers like PEG for substituting the Fc-domain in binding proteins. PEGylation leads to increased blood half-life, bioavailability, stability, and reduced immunogenicity, which are crucial for antibody therapies (Chen et al., 2011).

Nanomaterials for Biomedical Applications

  • Fabrication of Luminescent Hydroxyapatite Nanorods : Heng et al. (2016) developed hydroxyapatite nanorods modified with PEG-based polymer for biomedical applications, such as biological imaging and controlled drug delivery. These nanocomposites showed excellent water dispersibility, biocompatibility, and high drug loading capability (Heng et al., 2016).

PEG Hydrogels in Regenerative Medicine

  • PEG Hydrogels for Biomolecule Release : Lin and Anseth (2009) reviewed the use of PEG hydrogels in regenerative medicine, focusing on their design and fabrication for controlled release of biomolecules and scaffolds. This highlights the role of PEG hydrogels in creating matrices that closely mimic the natural extracellular matrix (Lin & Anseth, 2009).

Future Directions

While specific future directions for Hydroxy-PEG4-acid were not detailed in the search results, it is known that it is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs , suggesting potential applications in drug development and therapeutic strategies.

properties

IUPAC Name

3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h12H,1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWLGZFJGVEDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG4-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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